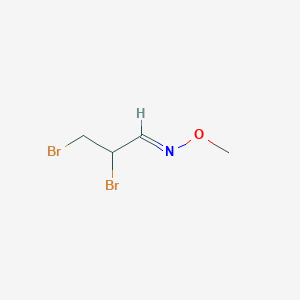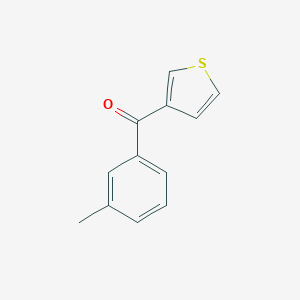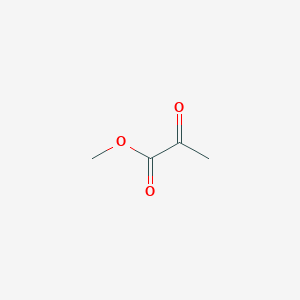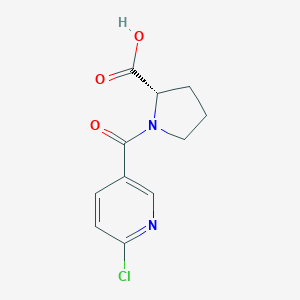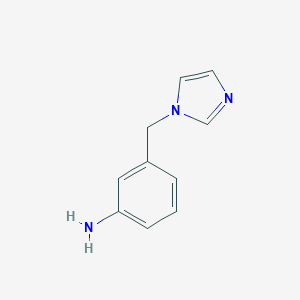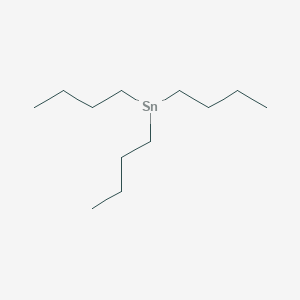
Tributyltin hydride
Descripción general
Descripción
Tributylstannanyl compounds are organotin reagents widely used in organic synthesis for the preparation of various functionalized compounds. These compounds exhibit unique reactivity due to the presence of the tributylstannyl group, enabling selective transformations and synthesis of heterocyclic compounds and other complex molecules.
Synthesis Analysis
Tributylstannanyl compounds can be synthesized through various methods. One efficient approach involves the reaction of 2-bromo-3,3,3-trifluoropropene with tributyltin hydride to produce tributyl(3,3,3-trifluoro-1-propynyl)stannane in a one-step process. This reagent is particularly useful for preparing trifluoromethylated heterocyclic compounds (Hanamoto, Hakoshima, & Egashira, 2004). Another method involves the syn-allylstannation of N-acyliminium intermediates by tributyl[γ-(silyloxy)allyl]stannanes, leading to the diastereoselective synthesis of polyhydroxypiperidines and polyhydroxyazepanes (Chevallier et al., 2011).
Molecular Structure Analysis
The molecular structure of tributylstannanyl compounds is characterized by the presence of the tributylstannyl group attached to various molecular frameworks. The steric and electronic effects of the tributylstannyl group play a crucial role in the reactivity and selectivity of these compounds in chemical reactions.
Chemical Reactions and Properties
Tributylstannanyl compounds participate in a wide range of chemical reactions, including 1,3-dipolar cycloadditions, allylstannations, and cross-coupling reactions. These reactions enable the synthesis of complex molecules with high selectivity and efficiency. For example, tributyl(3,3,3-trifluoro-1-propynyl)stannane reacts with diazomethane, phenylazide, and acetonitrile oxide to yield (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, respectively, in good yields (Hanamoto et al., 2004).
Aplicaciones Científicas De Investigación
Generation of Iminyl Radicals : Tributylstannane is utilized for generating iminyl radicals, which can be coupled to olefins for intermolecular addition, as described in the research by Boivin, Fouquet, and Zard (1994) (Boivin, Fouquet, & Zard, 1994).
Preparation of Trifluoromethylated Heterocyclic Compounds : It serves as an efficient reagent for preparing trifluoromethylated heterocyclic compounds, useful in the regioselective introduction of functional groups. This application is highlighted in a study by Hanamoto, Hakoshima, and Egashira (2004) (Hanamoto, Hakoshima, & Egashira, 2004).
Synthesis of α-Sulfinamidostannanes : The compound is used in the synthesis of α-sulfinamidostannanes with high diastereoselectivities and is effective in Stille-type couplings with benzoyl chloride. Kells and Chong (2004) explored this application (Kells & Chong, 2004).
Reduction of Azides to Amines : Tributylstannane is effective in reducing azides to amines, aiding in high-yield syntheses of amino and diamino deoxynucleosides, as researched by Samano and Robins (1991) (Samano & Robins, 1991).
Synthesis of 2-Deoxy Sugars : It is used for synthesizing various 2-deoxy sugars, including mono-, dideoxy, α-deoxy, and deoxypyranoses and furanoses. This application was investigated by Giese et al. (1987) (Giese et al., 1987).
Deoxygenation of Secondary Alcohols : Tributylstannane aids in the deoxygenation of secondary alcohols, with potential applications in sugar chemistry and drug development, as per research by Barton and McCombie (1975) (Barton & McCombie, 1975).
Catalyzing Radical Chain Reactions : It is used to catalyze stannane-mediated radical chain reactions, including cyclopropylcarbinyl ring opening, as detailed in the study by Crich, Hao, and Lucas (1999) (Crich, Hao, & Lucas, 1999).
Synthesis of Fluorostilbenes : Tributylstannanyl is involved in the syntheses of various difluorostilbenes and related compounds. Liu and Burton (2002) explored this application (Liu & Burton, 2002).
Synthesis of Allenyl- and Propargylstannane Reagents : It provides a method for the synthesis of alkoxy-substituted allenyl- and propargylstannane reagents from carbene complexes, as researched by Merlic and Albaneze (1995) (Merlic & Albaneze, 1995).
Tumor Guiding Diagnosis and Therapy : It has potential in tumor guiding diagnosis and therapy due to its high uptake in various organs and ability to cross the blood-brain barrier. This was investigated by Bo-li (2004) (Bo-li, 2004).
Mecanismo De Acción
Target of Action
Tributyltin, also known as Tributylstannanyl, primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha in humans . These receptors play a crucial role in regulating gene expression and are involved in a variety of biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Tributyltin interacts with its targets, the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha, leading to changes in the regulation of gene expression . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
Tributyltin affects several biochemical pathways. It has been found to alter steroid hormone biosynthesis and retinol metabolism, which might affect both reproduction and lipogenesis functions . The ubiquitin proteasome system and immune system might also be targets of Tributyltin toxicity .
Pharmacokinetics
The pharmacokinetics of Tributyltin involves its absorption, distribution, metabolism, and excretion (ADME). A study on American plaice showed that the bioaccumulation of Tributyltin was 42%, indicating its potential for accumulation in organisms .
Result of Action
The action of Tributyltin results in a variety of molecular and cellular effects. It is known to cause oxidative damage in the hepatopancreas of certain organisms after exposure . Furthermore, it can lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals . Tributyltin is also recognized as an endocrine-disrupting chemical, influencing biological activities such as growth, reproduction, and other physiological processes .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Tributyltin. It has a low Log Kow, making it moderately hydrophobic . When introduced into a marine or aquatic environment, Tributyltin adheres to bed sediments . Its half-life is about one or two weeks in marine water, but when it accumulates in sediments, its half-life extends to about 2 years . It often bonds to suspended material and sediments, where it can remain and be released for up to 30 years .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tributyltin interacts with various biomolecules, including enzymes and proteins. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
Tributyltin has been shown to have detrimental effects on various types of cells and cellular processes. It can cross the cell membrane and damage the endothelium and smooth muscle cells . It induces vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tributyltin exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to interact with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), altering a range of reproductive, developmental, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tributyltin change over time. It has been found that long-term exposure (more than 15 days) to Tributyltin can lead to significant physiological-biochemical responses . It has a half-life of one or two weeks in marine water, and when it accumulates in sediments, its half-life is about 2 years .
Dosage Effects in Animal Models
In animal models, the effects of Tributyltin vary with different dosages. In an experimental rodent model, small doses of Tributyltin (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric, and coronary arteries .
Metabolic Pathways
Tributyltin is involved in various metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .
Transport and Distribution
Tributyltin is transported and distributed within cells and tissues. When introduced into a marine or aquatic environment, Tributyltin adheres to bed sediments . It often bonds to suspended material and sediments, where it can remain and be released for up to 30 years .
Subcellular Localization
Given its lipophilic nature and ability to cross cell membranes, it is likely that Tributyltin can localize to various subcellular compartments where it exerts its toxic effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tributylstannanyl involves the reaction of Butyllithium with Tin(IV) chloride followed by reaction with Tri-n-butyltin hydride.", "Starting Materials": [ "Butyllithium", "Tin(IV) chloride", "Tri-n-butyltin hydride" ], "Reaction": [ "Step 1: Add Butyllithium slowly to Tin(IV) chloride in a dry solvent like diethyl ether, while stirring under an inert atmosphere.", "Step 2: Allow the reaction mixture to stir for 2-3 hours at room temperature.", "Step 3: Add Tri-n-butyltin hydride to the reaction mixture.", "Step 4: Allow the reaction mixture to stir for an additional 2-3 hours at room temperature.", "Step 5: Quench the reaction with water and extract the organic layer with a non-polar solvent like dichloromethane.", "Step 6: Purify the product by distillation or column chromatography." ] } | |
Número CAS |
688-73-3 |
Fórmula molecular |
C12H28Sn |
Peso molecular |
291.06 g/mol |
Nombre IUPAC |
tributylstannane |
InChI |
InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;; |
Clave InChI |
DBGVGMSCBYYSLD-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)CCCC |
SMILES canónico |
CCCC[SnH](CCCC)CCCC |
Punto de ebullición |
112.5-113.5 @ 8 mm Hg |
Color/Form |
A liquid. |
Densidad |
1.103 @ 20 °C |
Otros números CAS |
56573-85-4 688-73-3 |
Pictogramas |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
TBTC chloride tri-n-butyl tin maleate tri-n-butyltin tri-n-butyltin chloride tri-n-butyltin hydride tributyltin tributyltin acetate tributyltin chloride tributyltin fluoride tributyltin hydride tributyltin ion (1+) tributyltin tetrafluoroborate tributyltin-d27 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of preparing enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol?
A1: Enantiomerically pure compounds are crucial in organic synthesis, particularly for pharmaceuticals and agrochemicals. The paper describes a method for preparing enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol []. This compound is a valuable building block in organic synthesis, specifically as a substrate in Stille coupling reactions. Having access to the enantiomerically pure form allows for the synthesis of more complex chiral molecules with defined stereochemistry, which is essential for controlling biological activity and reducing potential side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




